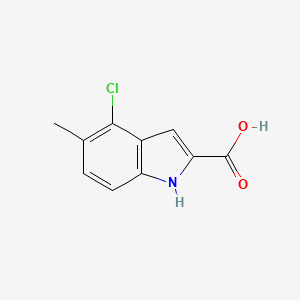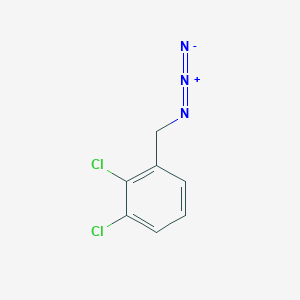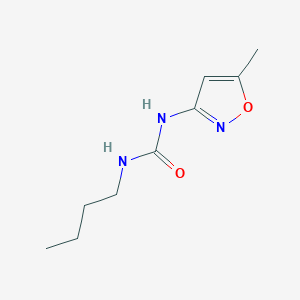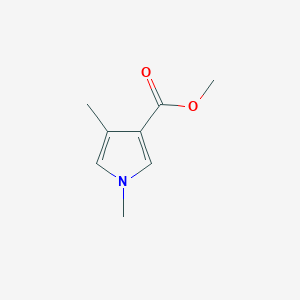
4-chloro-5-methyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methyl-1H-indole-2-carboxylic acid, also known as 4-chloro-5-methylindole-2-carboxylic acid (CMICA), is an organic compound belonging to the class of indole carboxylic acids. It is a white crystalline solid with a molecular weight of 205.6 g/mol. CMICA has been used in a variety of scientific research applications due to its ability to act as a ligand for various biochemical reactions. It has been studied for its potential to be used as a drug in the treatment of certain diseases, and its biochemical and physiological effects have been investigated.
Scientific Research Applications
CMICA has been used in a variety of scientific research applications due to its ability to act as a ligand for various biochemical reactions. It has been used in experiments to study the binding of proteins to DNA, the binding of enzymes to substrates, and the binding of drugs to their target receptors. It has also been used to study the structure and function of enzymes, and to analyze the effects of drugs on the body.
Mechanism of Action
CMICA acts as a ligand for various biochemical reactions. It binds to proteins, enzymes, and drugs, and can be used to study the structure and function of these molecules. CMICA binds to proteins through hydrogen bonding and electrostatic interactions, and binds to enzymes and drugs through hydrophobic interactions.
Biochemical and Physiological Effects
CMICA has been studied for its potential to be used as a drug in the treatment of certain diseases. It has been found to be effective in the treatment of inflammatory diseases, such as arthritis, and has been found to inhibit the growth of cancer cells. In addition, CMICA has been found to reduce the levels of oxidative stress in cells, and to reduce the levels of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
CMICA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and it can be used to study the structure and function of various molecules. Another advantage is that it is relatively inexpensive. However, CMICA is not very soluble in water, which can limit its use in some experiments. In addition, the binding of CMICA to proteins, enzymes, and drugs can be affected by pH and temperature, which can limit its use in certain experiments.
Future Directions
The potential of CMICA for use as a drug in the treatment of certain diseases is an area of research that has yet to be fully explored. In addition, further research is needed to determine the effects of CMICA on other biochemical and physiological processes, such as neurotransmitter release, cell signaling pathways, and gene expression. Another area of research is the potential of CMICA to be used as a diagnostic tool to detect the presence of certain diseases. Finally, further research is needed to determine the optimal conditions for the synthesis of CMICA, as well as the optimal conditions for its use in experiments.
Synthesis Methods
CMICA can be synthesized through a multi-step process. The first step involves the reaction of 4-chloro-5-methyl-1H-indole-2-carboxylic acidethylindole with acetic anhydride, which yields 4-chloro-5-methyl-1H-indole-2-carboxylic acidethylindole-2-carboxylic acid. The second step involves the reaction of 4-chloro-5-methyl-1H-indole-2-carboxylic acidethylindole-2-carboxylic acid with sodium hydroxide, which yields 4-chloro-5-methyl-1H-indole-2-carboxylic acidethyl-1H-indole-2-carboxylic acid. In the third step, 4-chloro-5-methyl-1H-indole-2-carboxylic acidethyl-1H-indole-2-carboxylic acid is reacted with hydrochloric acid, which yields the desired product.
properties
IUPAC Name |
4-chloro-5-methyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-3-7-6(9(5)11)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHJKJHISHECMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-methyl-1H-indole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-[2-(ethylamino)acetyl]carbamate](/img/structure/B6612704.png)
![5-[[4-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzoyl]amino]-1,3-benzenedicarboxamide](/img/structure/B6612710.png)
![[3-(hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B6612716.png)



![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B6612727.png)


![5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B6612737.png)

